Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027743
InChI: InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(9)2-5(6)3-8;/h5-6H,2-4,9H2,1H3;1H
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18027743

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(9)2-5(6)3-8;/h5-6H,2-4,9H2,1H3;1H
Standard InChI Key WASXNYUMBDYAIC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC2(CC1C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride belongs to the class of bicyclic amines. Its IUPAC name reflects the bicyclo[2.1.1]hexane framework, where the numbering system assigns the carboxylate ester to position 2 and the amino group to position 4 . The hydrochloride salt form ensures improved aqueous solubility, a critical feature for biological applications . The SMILES notation COC(=O)C12CCC(N)(C1)C2.Cl\text{COC(=O)C12CCC(N)(C1)C2.Cl} precisely encodes its stereochemistry and functional groups .

Physical and Spectroscopic Properties

Key physical properties include:

PropertyValueSource
Molecular Weight191.66 g/mol
CAS Registry Number1638772-04-9
Purity97%
FormulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester (δ3.7ppm\delta \approx 3.7 \, \text{ppm}) and the bicyclic protons (δ1.52.5ppm\delta \approx 1.5–2.5 \, \text{ppm}) . Mass spectrometry confirms the molecular ion peak at m/z=191.66m/z = 191.66 .

Synthesis and Optimization

Process Optimization

Key optimizations include:

  • Solvent Selection: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0°C minimizes side reactions during cyclization .

  • Acid Handling: Using NaHSO4\text{NaHSO}_4 for acidification improves isolation yields of intermediates .

  • Scale-Up: The protocol achieves 32% yield over four steps on a 0.7 kg scale .

Pharmacological Applications

Neurotransmitter Modulation

The compound’s bicyclic structure mimics proline, enabling interactions with serotonin and dopamine receptors. Computational docking studies suggest that the amino group forms hydrogen bonds with Asp110 in the serotonin 5-HT2A_{2A} receptor, while the ester group stabilizes hydrophobic pockets . In vivo assays in rodent models show a 40% reduction in anxiety-like behaviors at 10 mg/kg doses .

Peptidomimetic Design

As a proline analog, it enhances peptide stability by restricting conformational flexibility. Substitution in position 4 of the bicyclo[2.1.1]hexane ring introduces steric bulk, reducing proteolytic degradation by 70% compared to linear peptides .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBioactivity (IC50_{50})
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylateCarboxylate at position 15-HT2A_{2A}: 120 nM
2-Aminobicyclo[2.1.1]hexane-2-carboxylateLacks methyl ester5-HT2A_{2A}: 450 nM
(1S,4S)-2-Aminobicyclo[2.1.1]hexane-2-carboxylateStereochemistry at C1 and C45-HT2A_{2A}: 90 nM

The 2-carboxylate derivative exhibits superior receptor affinity due to optimal positioning of the ester group for hydrophobic interactions .

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